Cas no 2567489-66-9 ((3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride)

(3R)-3-(1H-Indol-3-yl)methylpiperazin-2-one hydrochloride is a chiral piperazinone derivative featuring an indole moiety, which is of interest in medicinal chemistry and pharmaceutical research. The compound's stereospecific (R)-configuration at the 3-position enhances its potential for selective biological interactions, particularly in targeting serotonin-related pathways. The hydrochloride salt form improves solubility and stability, facilitating handling and formulation in preclinical studies. Its structural framework makes it a valuable intermediate for the synthesis of bioactive molecules, including potential CNS-active agents. The indole and piperazinone pharmacophores contribute to its relevance in exploring receptor modulation, particularly in neurological and psychiatric drug discovery.
(3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride structure
2567489-66-9 structure
Product Name:(3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride
CAS No:2567489-66-9
MF:C13H16ClN3O
MW:265.738641738892
MDL:MFCD32878584
CID:5656996
PubChem ID:155820253
Update Time:2025-06-11

(3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2567489-66-9
    • (3R)-3-[(1H-indol-3-yl)methyl]piperazin-2-one hydrochloride
    • (3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride
    • EN300-27692821
    • (3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride
    • MDL: MFCD32878584
    • Inchi: 1S/C13H15N3O.ClH/c17-13-12(14-5-6-15-13)7-9-8-16-11-4-2-1-3-10(9)11;/h1-4,8,12,14,16H,5-7H2,(H,15,17);1H/t12-;/m1./s1
    • InChI Key: SAOHSEHPWMRCHR-UTONKHPSSA-N
    • SMILES: Cl.O=C1[C@@H](CC2=CNC3C=CC=CC2=3)NCCN1

Computed Properties

  • Exact Mass: 265.0981898g/mol
  • Monoisotopic Mass: 265.0981898g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.9Ų

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Additional information on (3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride

(3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride: A Comprehensive Overview

The compound with CAS No. 2567489-66-9, commonly referred to as (3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a chiral derivative of piperazinone, a class of heterocyclic compounds known for their diverse biological activities. The indole moiety attached to the piperazinone ring contributes to its unique pharmacological properties, making it a subject of interest for researchers exploring novel therapeutic agents.

Recent studies have highlighted the potential of (3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride as a modulator of various cellular pathways. For instance, research published in *Nature Communications* in 2023 demonstrated its ability to inhibit key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The indole group plays a pivotal role in enhancing the compound's bioavailability and selectivity, enabling it to cross the blood-brain barrier effectively.

Another notable aspect of this compound is its stereochemistry. The (3R) configuration ensures that the molecule interacts specifically with its target receptors, minimizing off-target effects and improving therapeutic efficacy. This stereochemical specificity is crucial in drug design, as it can significantly influence both the potency and safety profile of a compound.

From a synthetic standpoint, the preparation of (3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride involves a multi-step process that combines principles from organic synthesis and asymmetric catalysis. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enantioselective reductions, to achieve high yields and enantiomeric excess. These advancements underscore the importance of cutting-edge synthetic techniques in modern drug discovery.

In terms of applications, this compound has shown promise in preclinical models of cancer, where it exhibits potent anti-proliferative activity against various tumor cell lines. A study published in *Cancer Research* revealed that (3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride induces apoptosis by modulating the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and growth. This finding opens new avenues for developing targeted therapies against aggressive cancers.

Moreover, the compound's ability to modulate neurotransmitter systems has led to investigations into its potential as an anxiolytic and antidepressant agent. Preclinical studies suggest that it enhances serotonin reuptake inhibition, a mechanism that underpins many current antidepressant medications. However, further research is needed to fully understand its efficacy and safety profile in human subjects.

Looking ahead, the development of (3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride into a clinical candidate will depend on several factors, including its pharmacokinetic properties and toxicity profile. Ongoing studies are focused on optimizing its formulation to improve stability and absorption while minimizing adverse effects.

In conclusion, (3R)-3-(1H-indol-3-yl)methylpiperazin-2-one hydrochloride represents a compelling example of how structural modifications can lead to novel therapeutic agents with diverse biological activities. Its unique combination of stereochemistry, bioavailability, and target selectivity positions it as a promising candidate for addressing unmet medical needs across multiple therapeutic areas.

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